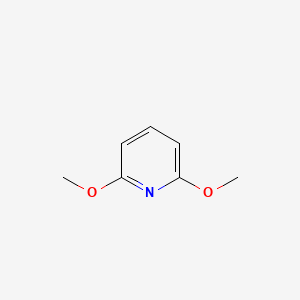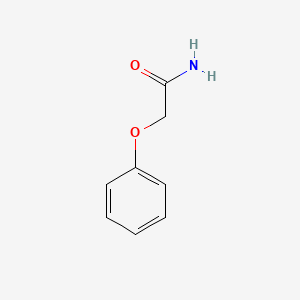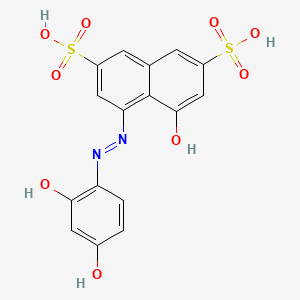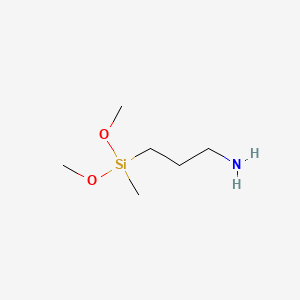
2,6-Dimethoxypyridine
Overview
Description
2,6-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the 2nd and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can act as a ligand, binding to specific proteins and influencing their function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects can persist even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects such as liver toxicity and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. The targeting of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications. These localizations enable this compound to effectively modulate cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxypyridine typically involves the reaction of 2,6-dibromopyridine with methanol in the presence of a base such as cesium carbonate. The reaction is catalyzed by palladium acetate and a biphosphine ligand. The mixture is heated to 80°C and stirred overnight. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of diatomaceous earth. The crude product is then purified using flash chromatography to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 2,6-dimethoxypiperidine.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2,6-Dimethoxypiperidine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,6-Dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can be used to study enzyme interactions.
Medicine: It is incorporated into drug molecules, including enzyme inhibitors, antiviral agents, and anesthetics.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various functional materials
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine involves its interaction with molecular targets such as enzymes and receptors. As a Lewis base, it can donate electron pairs to form coordination complexes with metal ions. This property is exploited in catalysis and in the stabilization of reactive intermediates in organic synthesis. Additionally, its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2,6-Dihydroxypyridine
- 2,6-Dichloropyridine
- 2,4-Dimethoxypyrimidine
- 2,6-Dimethoxypyridine-3-carboxaldehyde
Comparison: this compound is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to other pyridine derivatives. For instance, 2,6-Dihydroxypyridine has hydroxyl groups instead of methoxy groups, making it more hydrophilic and less reactive in certain substitution reactions. Similarly, 2,6-Dichloropyridine, with chlorine atoms, is more electrophilic and undergoes different types of reactions compared to this compound .
Properties
IUPAC Name |
2,6-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTGEEMBZJBBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871156 | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6231-18-1 | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 2,6-Dimethoxypyridine itself doesn't possess a specific biological target like a protein, its derivatives exhibit interesting interactions. For instance, N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105) binds to the colchicine binding site on tubulin. [] This interaction disrupts microtubule assembly, leading to cell cycle arrest in the M-phase, inactivation of the Bcl-2 protein, and ultimately apoptosis through caspase pathways. []
A: this compound has the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of 1H NMR and 13C NMR for structural analysis of this compound derivatives. [, ]
A: this compound, when coordinated to tungsten in the complex TpW(NO)(PMe3)(DMP), acts as an electron-rich 2-azadiene. [] This complex readily reacts with various dienophiles, including alkenes and alkynes, to form azabicyclo[2.2.2]octadiene complexes. []
A: this compound acts as a Lewis base and enhances the catalytic activity of zinc halides in carbon dioxide/epoxide coupling reactions. [] It facilitates the production of high-molecular-weight polycarbonates and cyclic carbonates by activating the nucleophile through deprotonation. [, ] This activation is crucial for nucleophilic attack on the radical cation intermediate formed during the reaction. []
A: Yes, Frontier Molecular Orbital (FMO) calculations using the PM3 Hamiltonian within the MOPAC program were employed to study the photochemical reaction of 1-cyanonaphthalene with this compound derivatives. [] These calculations supported the proposed mechanism of a 2π+2π photocycloaddition between the two molecules. []
A: Research indicates that the electron-rich nature of this compound, attributed to its methoxy substituents, plays a crucial role in its reactivity. Replacing the methoxy groups with electron-withdrawing substituents like chlorine can significantly alter its reactivity and interaction with other molecules. [, ]
A: One study mentions that 4,4′-bis(diphenylphosphino)-2,2′,6,6′-tetramethoxy-3,3′-bipyridine, a derivative of this compound, reacts with alcohols, amines, and water, implying sensitivity to these substances. [] Storage under an inert atmosphere in a cool, ventilated area is recommended. [] Another study describes the synthesis of granules containing N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide, incorporating lactose and beta-cyclodextrin to enhance the dissolution rate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















